3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Overview
Description
3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound that features a pyrazole ring fused with a tetrahydropyran ring and a trifluoromethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can be achieved through several methods. One common approach involves the cyclization of suitable pyrazole precursors with tetrahydropyran derivatives. For instance, the annelation of a pyrazole ring onto an existing pyran derivative can be employed .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and substitution reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the tetrahydropyran moiety.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the trifluoromethyl position .
Scientific Research Applications
3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, thereby influencing its biological activity . The pyrazole ring can participate in various binding interactions, contributing to the compound’s overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyrazole: This compound shares the trifluoromethyl group and pyrazole ring but lacks the tetrahydropyran moiety.
1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole: Similar structure but without the trifluoromethyl group.
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Contains a similar trifluoromethyl group and pyrazole ring but with a different fused ring system.
Uniqueness
The uniqueness of 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole lies in its combination of the trifluoromethyl group, pyrazole ring, and tetrahydropyran moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's unique structure, characterized by a trifluoromethyl group and a tetrahydropyrano-pyrazole framework, suggests diverse interactions with biological targets.
- IUPAC Name : this compound
- Molecular Formula : C7H7F3N2O
- Molecular Weight : 192.14 g/mol
- CAS Number : 1022931-45-8
- Purity : 97% .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines:
- Cell Lines Tested : MCF7 (breast cancer), SF-268 (brain cancer), NCI-H460 (lung cancer).
- Inhibitory Concentration (IC50) values indicate the potency of the compound:
These results suggest that the compound exhibits significant cytotoxicity against these cancer cell lines.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been investigated. In vitro studies demonstrated that certain derivatives showed promising results in inhibiting cyclooxygenase (COX) enzymes:
- COX-2 Inhibition : IC50 values ranged from 0.034 to 0.052 µM.
- Selectivity Index : Some compounds exhibited high selectivity for COX-2 over COX-1, indicating potential for reduced gastrointestinal side effects compared to traditional NSAIDs like celecoxib .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole compounds often correlates with their structural features. The trifluoromethyl group is believed to enhance lipophilicity and improve binding affinity to target proteins. The tetrahydropyrano moiety contributes to the overall stability and bioavailability of the compound.
Study on Anticancer Activity
A comprehensive study by Wang et al. synthesized various indolyl-substituted tetrahydropyrano-pyrazole derivatives and evaluated their anticancer activity through MTT assays on multiple cell lines including MCF7 and HGC-27:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF7 | 5.00 |
Compound B | HGC-27 | 8.00 |
Compound C | PC-3 | 6.50 |
The findings indicated that these derivatives could effectively inhibit cell proliferation and induce apoptosis in cancer cells .
Anti-inflammatory Assessment
Another research effort focused on evaluating the anti-inflammatory effects of pyrazole derivatives in vivo. The study measured edema inhibition percentages in animal models:
Compound | Edema Inhibition (%) | COX-2 Inhibition (IC50 µM) |
---|---|---|
Compound D | 78.9% | 0.034 |
Compound E | 82.8% | 0.045 |
These results demonstrate that certain compounds not only inhibit inflammation but do so with a favorable safety profile .
Properties
IUPAC Name |
3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)6-4-3-13-2-1-5(4)11-12-6/h1-3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSUGGOWOZTHGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NN=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679180 | |
Record name | 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1022931-45-8 | |
Record name | 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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